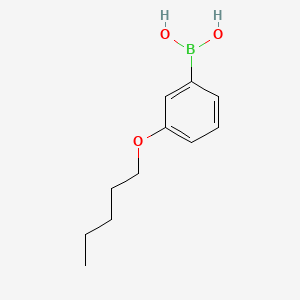![molecular formula C8H13N3 B582215 (4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine CAS No. 1211596-38-1](/img/structure/B582215.png)
(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Chemical Inhibitors and Cytochrome P450 Isoforms
Research on chemical inhibitors involving pyrazole derivatives highlights their role in understanding and managing drug-drug interactions through Cytochrome P450 isoforms modulation. These studies are crucial for predicting interactions when multiple drugs are administered, ensuring drug safety and efficacy (Khojasteh et al., 2011).
Heterocyclic Compound Synthesis
Pyrazole derivatives are valued for their versatility in synthesizing heterocyclic compounds, which are significant in pharmaceuticals and agrochemicals. These derivatives serve as building blocks for creating a variety of compounds with potential applications across multiple industries (Gomaa & Ali, 2020).
Therapeutic Applications
The therapeutic potentials of pyrazoline, a related compound, have been extensively researched, with findings indicating a wide range of pharmacological effects such as antimicrobial, anti-inflammatory, and anticancer activities. This underscores the importance of such derivatives in developing new medications (Shaaban, Mayhoub, & Farag, 2012).
Medicinal Chemistry
Methyl-linked pyrazoles have been identified as potent medicinal scaffolds, showcasing a broad spectrum of biological activities. The comprehensive synthesis and medicinal significance of these derivatives up to recent years demonstrate their continued relevance in drug discovery and development (Sharma et al., 2021).
Pyrazine Derivatives
The pharmacological effects of pyrazine derivatives, encompassing antimicrobial, anticancer, and antidiabetic properties, highlight the diverse applications of such compounds in treating a range of health conditions. These findings support the ongoing exploration and development of pyrazine-based pharmaceuticals (Ferreira & Kaiser, 2012).
properties
IUPAC Name |
(4-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-2-3-6-8(5)7(4-9)11-10-6/h5H,2-4,9H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTVKVDUCUQWSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C1C(=NN2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

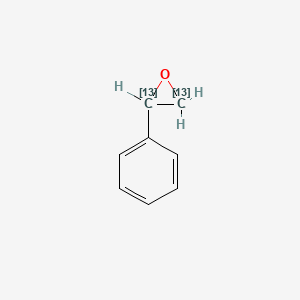

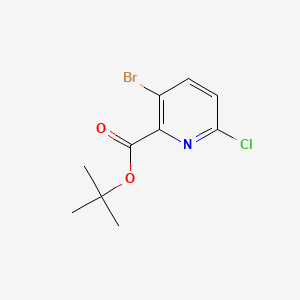

![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

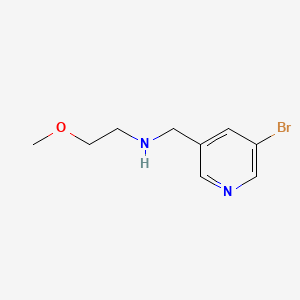
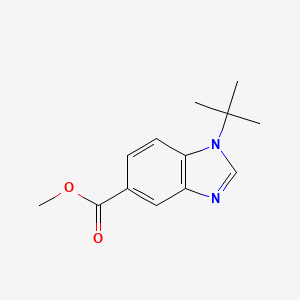

![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)
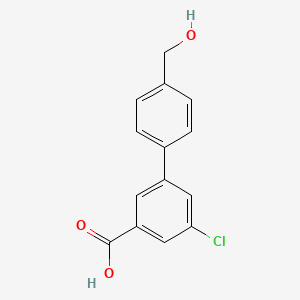
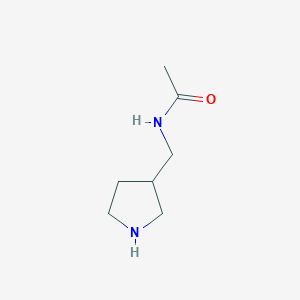
![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)
